molecular formula C14H20ClNO2 B5979782 (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride

(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride

Cat. No.: B5979782
M. Wt: 269.77 g/mol
InChI Key: ZCHYWFPZAKIVHQ-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride is a chemical compound with a complex structure that includes a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions. The resulting benzodioxin intermediate is then reacted with an appropriate amine to introduce the ethylamine side chain. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the benzodioxin ring.

    Reduction: Reduction reactions can be used to modify the double bond in the but-2-en-1-amine moiety.

    Substitution: The amine group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce saturated amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of benzodioxin derivatives on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity as a neurotransmitter modulator or enzyme inhibitor.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The benzodioxin ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride is unique due to its benzodioxin ring, which is not present in many similar compounds. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-3-4-9-15-11(2)14-10-16-12-7-5-6-8-13(12)17-14;/h3-8,11,14-15H,9-10H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHYWFPZAKIVHQ-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCNC(C)C1COC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CNC(C)C1COC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.